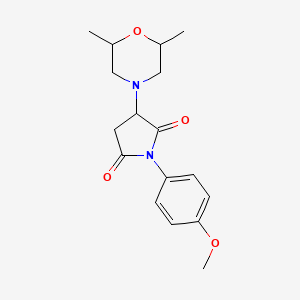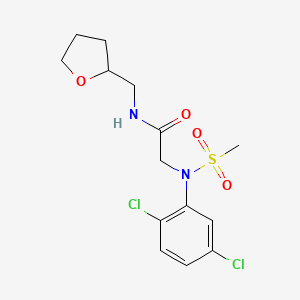
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
説明
Synthesis Analysis
The synthesis of related sulfonylamide compounds often involves multi-step chemical processes, incorporating techniques such as the Ugi reaction for constructing complex molecules from simpler precursors. For example, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid, and semicarbazones have been utilized in Ugi reactions to yield triazinyl alaninamides, showcasing the synthetic versatility of this class of compounds (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of sulfonylamide derivatives is characterized by the presence of sulfonyl groups attached to nitrogen atoms within the alaninamide moiety, influencing their chemical behavior and interaction capabilities. X-ray crystallography studies, such as those on arylsulfonamide para-alkoxychalcone hybrids, reveal the impact of substituents on the molecular conformation and assembly, highlighting the role of methylene groups in the crystal packing of these compounds (de Castro et al., 2013).
Chemical Reactions and Properties
Sulfonylamides participate in various chemical reactions, including cyclopropanations, highlighting their reactivity towards the creation of functionalized molecules with significant enantioselectivity. The rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, for instance, demonstrates the synthesis of functionalized cyclopropanes, showcasing the chemical versatility of sulfonylamides (Davies et al., 1996).
Physical Properties Analysis
The physical properties of sulfonylamide derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by the nature of their substituents. For example, the study on the synthesis and characterization of sulfone derivatives highlights how structural variations impact the antimicrobial properties, indicating the role of physical attributes in determining the compound's applications (Patil et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the behavior of sulfonylamide compounds. The synthesis of sulfonamides and their derivatives, through reactions like sulfonation and alkylation, underlines the chemical adaptability and potential for modification inherent to these molecules, enabling their application across various fields beyond pharmaceuticals (Turcotte et al., 2012).
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-26-16-12-10-15(11-13-16)21(27(4,23)24)14(2)19(22)20-17-8-6-7-9-18(17)25-3/h6-14H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDVGMRGOKUUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020931.png)

![7,7-dimethyl-N-(4-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020956.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020962.png)
![7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020969.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4020984.png)
![3-[(2-methoxyphenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4020985.png)

![4-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4021015.png)
![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B4021016.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021021.png)
![2-(4-methoxyphenyl)-5-(4-nitrophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4021027.png)
![1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021041.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4021043.png)